molecular formula C21H25F2N3O B2393704 2-({1-[(3,5-Difluorophenyl)methyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one CAS No. 2097858-49-4

2-({1-[(3,5-Difluorophenyl)methyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one

Cat. No.: B2393704
CAS No.: 2097858-49-4
M. Wt: 373.448
InChI Key: UKXRKPWVBLFJKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a piperidine core substituted with a 3,5-difluorophenylmethyl group at the 1-position and a methyl-linked hexahydrocinnolin-3-one moiety at the 4-position. Piperidine derivatives are widely explored for their pharmacokinetic adaptability and receptor-binding versatility. The structural elucidation of such compounds often relies on crystallographic methods like those implemented in the SHELX software suite, which is a gold standard for small-molecule refinement .

Properties

IUPAC Name

2-[[1-[(3,5-difluorophenyl)methyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25F2N3O/c22-18-9-16(10-19(23)12-18)13-25-7-5-15(6-8-25)14-26-21(27)11-17-3-1-2-4-20(17)24-26/h9-12,15H,1-8,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKXRKPWVBLFJKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN(C(=O)C=C2C1)CC3CCN(CC3)CC4=CC(=CC(=C4)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-({1-[(3,5-Difluorophenyl)methyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one (CAS Number: 2097858-49-4) is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Structure

The compound features a complex structure that includes a hexahydrocinnolinone core and a piperidine moiety substituted with a 3,5-difluorophenyl group. The unique combination of these structural elements contributes to its biological activity.

PropertyValue
Molecular Weight 373.4 g/mol
Molecular Formula C22H26F2N2O
CAS Number 2097858-49-4

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the piperidine derivative followed by cyclization to form the hexahydrocinnolinone structure.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in inflammatory pathways.
  • Receptor Modulation : Its structural features allow it to bind selectively to specific receptors, influencing cellular signaling pathways.

Pharmacological Studies

Recent studies have evaluated the pharmacological effects of this compound in vitro and in vivo:

  • Anti-inflammatory Activity : In a study assessing its effect on lipopolysaccharide (LPS)-stimulated macrophages, the compound demonstrated a significant reduction in interleukin-1 beta (IL-1β) release, indicating anti-inflammatory properties.
    Concentration (µM)IL-1β Inhibition (%)
    1019.4 ± 0.4
    5029.1 ± 4.8
  • Neuroprotective Effects : Preliminary data suggest that the compound may also exhibit neuroprotective effects in models of neurodegeneration.

Study on Anti-inflammatory Mechanism

In one notable study published in Molecules, researchers explored the anti-inflammatory mechanisms of similar piperidine derivatives. They found that compounds with structural similarities to hexahydrocinnolinone derivatives inhibited NLRP3 inflammasome activation in human macrophages:

"The compounds were able to concentration-dependently inhibit IL-1β release in LPS/ATP-stimulated human macrophages" .

This suggests that our compound may share similar pathways and could be further investigated for therapeutic applications in inflammatory diseases.

Neuroprotective Study

Another investigation focused on the neuroprotective potential of related compounds. The results indicated that these derivatives could reduce neuronal apoptosis and enhance cell viability under oxidative stress conditions. This opens avenues for exploring the neuroprotective applications of our target compound.

Comparison with Similar Compounds

Research Findings and Implications

  • Structural Insights: The cinnolinone moiety’s rigidity may reduce off-target effects compared to flexible diphenylmethylene derivatives .
  • Synthetic Challenges: Introducing the methyl-hexahydrocinnolin-3-one group requires precise stereochemical control, likely leveraging crystallographic validation via SHELXL .

Q & A

Q. What are the common synthetic routes for preparing 2-({1-[(3,5-Difluorophenyl)methyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is synthesized via multi-step reactions involving piperidine derivatives and hexahydrocinnolin precursors. Key steps include:
  • Nucleophilic substitution : Reacting 3,5-difluorobenzyl chloride with piperidin-4-ylmethanol to form the piperidine intermediate .
  • Mannich reaction : Coupling the intermediate with hexahydrocinnolin-3-one under basic conditions (e.g., NaHCO₃) in anhydrous tetrahydrofuran (THF) .
  • Optimization : Control reaction temperature (40–60°C) and stoichiometric ratios (1:1.2 for amine:carbonyl) to minimize byproducts. Use TLC or HPLC for real-time monitoring .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Essential techniques include:
  • NMR spectroscopy : ¹H/¹³C NMR to confirm regioselectivity and fluorine substitution patterns (e.g., δ ~6.8 ppm for difluorophenyl protons) .
  • HPLC-PDA : Employ a C18 column with a methanol-buffer mobile phase (pH 4.6) to assess purity (>98%) and detect impurities .
  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ expected ~430 Da) .

Q. What safety protocols are recommended for handling this compound in lab settings?

  • Methodological Answer :
  • Personal protective equipment (PPE) : Gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods during synthesis due to volatile solvents (e.g., THF).
  • First aid : For skin contact, rinse with water; for inhalation, move to fresh air. Refer to GHS-compliant safety sheets for analogous piperidine derivatives .

Advanced Research Questions

Q. How can researchers resolve synthetic impurities in the final product, and what analytical methods are most effective?

  • Methodological Answer :
  • Impurity profiling : Use preparative HPLC with a sodium 1-octanesulfonate buffer (pH 4.6) and methanol gradient (35:65) to isolate byproducts .
  • Structural elucidation : Combine LC-MS/MS and 2D NMR (e.g., COSY, HSQC) to identify impurities such as unreacted intermediates or oxidation products .
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) for definitive stereochemical assignment (e.g., piperidine ring conformation) .

Q. What mechanistic insights exist regarding the compound’s biological activity, and how can structure-activity relationships (SAR) be explored?

  • Methodological Answer :
  • Target profiling : Screen against kinase or GPCR panels using fluorescence polarization assays. Fluorine substituents may enhance binding affinity to hydrophobic pockets .
  • SAR strategies : Synthesize analogs with modified piperidine or cinnolinone moieties. For example, replace 3,5-difluorophenyl with 2,4-dichlorophenyl to assess halogen effects .
  • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with targets like serotonin receptors .

Q. How can contradictory data on biological activity across studies be addressed?

  • Methodological Answer :
  • Standardize assays : Use identical cell lines (e.g., HEK293 for receptor studies) and control compounds (e.g., ketanserin for 5-HT₂A assays) .
  • Batch consistency : Ensure synthetic reproducibility via strict QC (e.g., ≤2% impurity variance) .
  • Meta-analysis : Cross-reference pharmacokinetic data (e.g., logP, plasma stability) to contextualize efficacy differences .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.